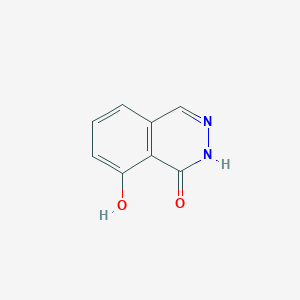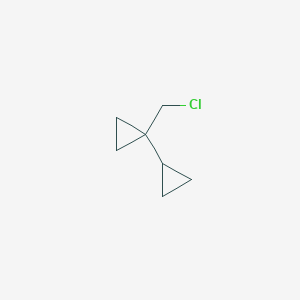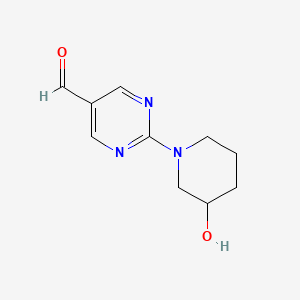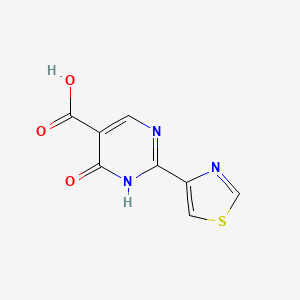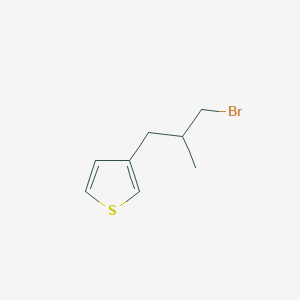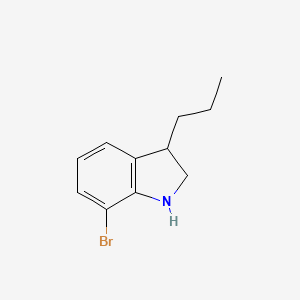
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C₈H₅N₃. It is known for its unique structure, which includes a dihydropyridine ring fused with a propanedinitrile group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with nitrostyrenes to form the desired product . The reaction conditions often include the use of solvents like 1-propanol and bases such as triethylamine (Et₃N) to facilitate the conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile: A closely related compound with a similar structure but different substituents.
Pyrrolidin-2-ylidenes: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is unique due to its specific combination of a dihydropyridine ring and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
4664-21-5 |
|---|---|
Formule moléculaire |
C8H5N3 |
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
2-(1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,11H |
Clé InChI |
WYYSZKPMAWHXPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C#N)C#N)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



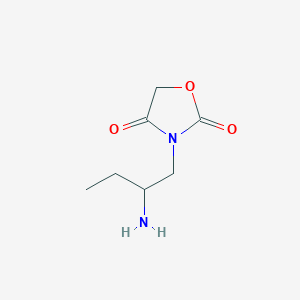
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
